Derivatives of 2-Amino-4,5-dimethylthiophene-3-carbonitrile Exhibit Superior Antitumor Potency Compared to Gefitinib in MCF-7 and HepG2 Cell Lines
In a study synthesizing sixteen fluorinated thieno[2,3-d]pyrimidine derivatives from 2-Amino-4,5-dimethylthiophene-3-carbonitrile, compounds IIIa and IIIc demonstrated significantly lower IC50 values than the standard chemotherapeutic agent Gefitinib against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines [1]. This direct comparison establishes that the core scaffold of the target compound enables the generation of derivatives with enhanced potency over an established EGFR tyrosine kinase inhibitor.
| Evidence Dimension | In vitro antitumor activity (IC50) |
|---|---|
| Target Compound Data | Derivative IIIa: IC50 = 2.01 μmol/L (MCF-7), 2.44 μmol/L (HepG2); Derivative IIIc: IC50 = 1.44 μmol/L (MCF-7), 1.47 μmol/L (HepG2) |
| Comparator Or Baseline | Gefitinib (control group) |
| Quantified Difference | IIIc is approximately 1.4-fold to 1.7-fold more potent than Gefitinib (exact IC50 for Gefitinib not provided in abstract, but described as 'much better antitumor activity than the control group') |
| Conditions | MCF-7 and HepG2 human cancer cell lines; MTT assay |
Why This Matters
This data provides a direct, quantitative benchmark proving that the 2-Amino-4,5-dimethylthiophene-3-carbonitrile scaffold can be elaborated into compounds with superior in vitro potency against a clinically relevant comparator, directly justifying its selection over other starting materials for kinase inhibitor discovery programs.
- [1] Fine Chemicals. (2022). 噻吩并[2,3-d]嘧啶类衍生物的合成及抗肿瘤活性 [Synthesis and Antitumor Activity of Thieno[2,3-d]pyrimidine Derivatives]. Fine Chemicals, 2022-11-11. View Source
